molecular formula C22H20N2O4S B5136517 N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B5136517
M. Wt: 408.5 g/mol
InChI Key: YJVFYFRIYWVLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as AMSB, is a synthetic compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential therapeutic properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide involves the inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of pH in various tissues. By inhibiting this enzyme, this compound can disrupt the pH balance in cancer cells, leading to their death. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the immune system by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans.

Synthesis Methods

N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 4-methylbenzenesulfonyl chloride to form 4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide. This intermediate is then reacted with 3-acetylphenyl isocyanate to form the final product, this compound.

Scientific Research Applications

N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively used in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-6-12-21(13-7-15)29(27,28)24-19-10-8-17(9-11-19)22(26)23-20-5-3-4-18(14-20)16(2)25/h3-14,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVFYFRIYWVLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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